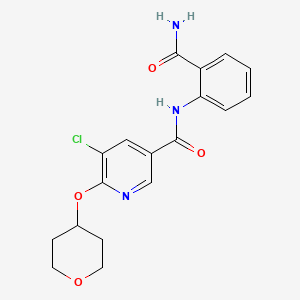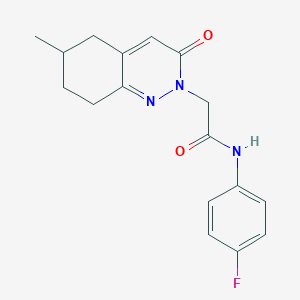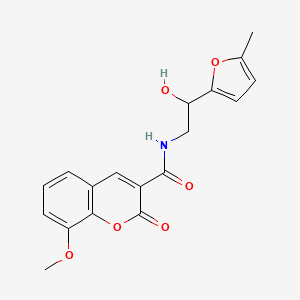
4-(7-(2-フルオロフェニル)-1,1-ジオキシド-1,4-チアゼパン-4-カルボニル)ピペリジン-2,6-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione is a complex organic compound that features a thiazepane ring, a piperidine ring, and a fluorophenyl group
科学的研究の応用
4-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be studied for its interactions with biological molecules and potential as a drug candidate.
Medicine: Its unique structure makes it a candidate for developing new pharmaceuticals with specific therapeutic targets.
Industry: It can be used in the development of new materials with specialized properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione typically involves multi-step organic reactions. One common approach is the multicomponent reaction involving β-ketoester, aldehydes, and substituted anilines in the presence of catalysts . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
4-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the thiazepane or piperidine rings.
作用機序
The mechanism of action of 4-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, while the thiazepane and piperidine rings contribute to its overall stability and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with cellular signaling pathways .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their diverse biological activities.
Uniqueness
4-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione is unique due to its combination of a fluorophenyl group with a thiazepane and piperidine ring system. This unique structure may confer specific properties such as enhanced stability, binding affinity, and biological activity, making it a valuable compound for further research and development.
特性
IUPAC Name |
4-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O5S/c18-13-4-2-1-3-12(13)14-5-6-20(7-8-26(14,24)25)17(23)11-9-15(21)19-16(22)10-11/h1-4,11,14H,5-10H2,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJMYMLHODXNQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3CC(=O)NC(=O)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-benzylpiperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2398902.png)






![1-Oxaspiro[5.5]undecan-4-one](/img/structure/B2398914.png)


![9-(4-bromophenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2398920.png)


